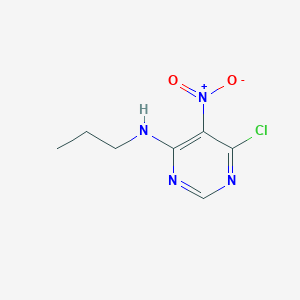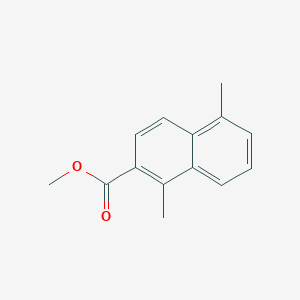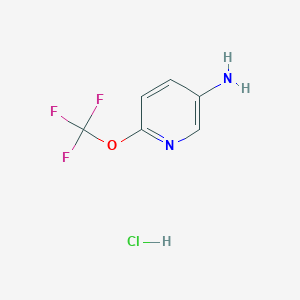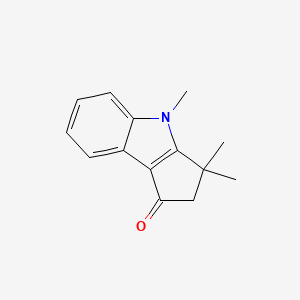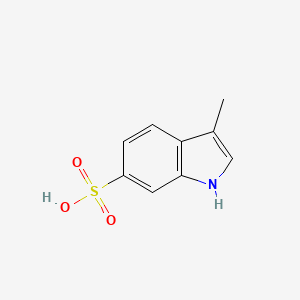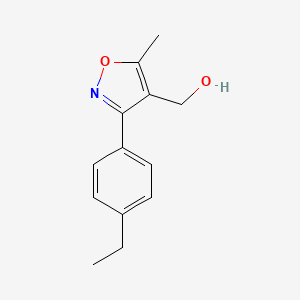
(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-ethylphenyl group and a 5-methylisoxazole moiety attached to a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the 4-Ethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction where the isoxazole ring is alkylated with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst.
Addition of the Methanol Group: The final step involves the reduction of the corresponding aldehyde or ketone to form the methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Isoxazole Precursors: Using automated reactors for the cycloaddition reactions.
Catalytic Alkylation: Employing high-efficiency catalysts to introduce the 4-ethylphenyl group.
Reduction Process: Utilizing industrial-grade reducing agents and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various alcohol derivatives.
Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Various alcohol derivatives.
Substitution Products: Halogenated isoxazoles, amine derivatives.
科学的研究の応用
(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways.
Pathways Involved: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
類似化合物との比較
(2,4-Dimethylphenyl)methanol: Similar structure but with different substituents on the phenyl ring.
1-(2,6-Dimethylphenyl)ethan-1-ol: Another related compound with variations in the alkyl groups attached to the phenyl ring.
9-Anthracenemethanol: A structurally different compound but with similar functional groups.
Uniqueness: (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol is unique due to its specific combination of the isoxazole ring and the 4-ethylphenyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
[3-(4-ethylphenyl)-5-methyl-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H15NO2/c1-3-10-4-6-11(7-5-10)13-12(8-15)9(2)16-14-13/h4-7,15H,3,8H2,1-2H3 |
InChIキー |
LCXNPSAJWDXJGD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=NOC(=C2CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




